molecular formula C16H16N4O2 B11566956 5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11566956
M. Wt: 296.32 g/mol
InChI Key: IZHMSSRLDCFZEW-UHFFFAOYSA-N
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Description

5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrazole ring, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the phenyl group to the oxazole ring under specific conditions such as the use of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a pyrazole and oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

5-phenyl-N-(1-propan-2-ylpyrazol-4-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11(2)20-10-13(9-17-20)18-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21)

InChI Key

IZHMSSRLDCFZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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